9-氧代OTrE

描述

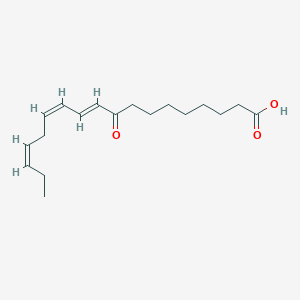

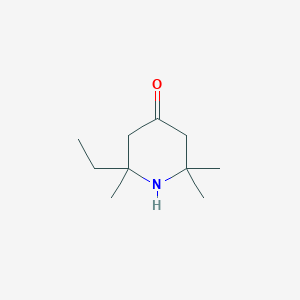

9-OxoOTrE, also known as 9-KOTE or 9-KOTrE, is an antimicrobial oxidized fatty acid . It is produced by the oxidation of 9-HpOTrE . This compound exhibits antimicrobial activity against plant pathogenic microorganisms, including bacteria and fungi .

Molecular Structure Analysis

The molecular formula of 9-OxoOTrE is C18H28O3 . It has a formal name of 9-oxo-10E,12Z,15Z-octadecatrienoic acid . The molecular weight is 292.4 . The InChi Code is InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17 (19)15-12-9-7-10-13-16-18 (20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3, (H,20,21)/b4-3-,8-6-,14-11+ .Physical And Chemical Properties Analysis

9-OxoOTrE is a solution in ethanol . It has a solubility of 50 mg/ml in DMF, DMSO, and ethanol, and 1 mg/ml in PBS (pH 7.2) . The λmax is 279 nm .科学研究应用

9-氧代OTrE在科学研究中的概述

This compound虽然在所搜索的论文中没有直接发现,但在更广泛的科学领域中具有背景。相关领域的研究所提供的见解是,如何将类似的化合物和方法应用于科学研究中。例如,使用OxCal等软件工具进行统计分析和校准放射性碳年代(Ramsey & Lee,2013)证明了分析工具在科学研究中的重要性,这可能与研究this compound等化合物有关。

在分析和校准工具中的应用

正如Ramsey和Lee (2013)提到的,OxCal是放射性碳年代测定和统计分析领域的一个关键工具。它在各个学科中的应用强调了科学研究中强大而精确工具的必要性,这可以推论到对this compound等特定化合物的研究中。

跨学科研究意义

范围广泛的研究,例如Apicella等人(2010)关于催产素受体基因多态性的工作(Apicella等人,2010)表明了科学探究的相互关联性。这突出了在this compound等化合物的研究中跨学科应用和见解的潜力。

安全和危害

作用机制

Target of Action

9-OxoOTrE, also known as 9-KOTrE, is primarily an antifungal agent . Its primary targets are plant pathogenic microorganisms, including fungi such as B. cinerea, C. herbarum, P. infestans, and P. parasitica . These organisms are responsible for various plant diseases, and 9-OxoOTrE’s action against them helps protect plants from these pathogens.

Mode of Action

The mode of action of 9-OxoOTrE is based on its electrophilic nature . As an electrophile, 9-OxoOTrE can form covalent bonds with nucleophilic entities in the target organisms. This interaction disrupts the normal functioning of the pathogens, thereby inhibiting their activity.

Result of Action

The result of 9-OxoOTrE’s action is the inhibition of the growth and activity of its target pathogens . By disrupting their normal functioning, 9-OxoOTrE prevents these organisms from causing disease in plants.

属性

IUPAC Name |

(10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHDMUPTZYZIGR-CUHSZNQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 9-OxoOTrE and why is it relevant to the study on Lentinula edodes?

A1: While the provided research abstract from "Untargeted Metabolite Profiling of Antimicrobial Compounds in the Brown Film of Lentinula edodes Mycelium via LC–MS/MS Analysis" [] lists 9-OxoOTrE as one of five important antimicrobial metabolites found at high levels in the brown film (BF) of Lentinula edodes mycelium, it doesn't offer further details on its characteristics or mechanisms. This study focuses on identifying potential antimicrobial compounds present in the BF, not on deeply characterizing a specific compound like 9-OxoOTrE. Further research focusing on 9-OxoOTrE itself would be needed to answer questions about its specific interactions, properties, and effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)

![2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid](/img/structure/B177922.png)